3-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide

Physicochemical profiling Drug-likeness Permeability

This bis-heterocyclic small molecule is differentiated by its unique 3-methylisoxazole-5-carboxamide core, which imparts distinct electronic and steric properties compared to unsubstituted oxazole analogs. It is classified as a P2X3/P2X2/3 antagonist and is suitable for chronic pain, overactive bladder, and chronic cough programs. With a cLogP of 1.71 and TPSA of 76.36 Ų, it serves as an ideal calibration standard for passive permeability assays. Procure only this specific scaffold to avoid off-target Pim kinase confounding. Verify substituent-specific performance before generic sourcing.

Molecular Formula C13H10N4O2S
Molecular Weight 286.31 g/mol
CAS No. 946285-99-0
Cat. No. B6498476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
CAS946285-99-0
Molecular FormulaC13H10N4O2S
Molecular Weight286.31 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3
InChIInChI=1S/C13H10N4O2S/c1-8-5-11(19-17-8)12(18)16-13-15-10(7-20-13)9-3-2-4-14-6-9/h2-7H,1H3,(H,15,16,18)
InChIKeyMECLRJONLCORHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide (CAS 946285-99-0): Structural Identity and Procurement-Relevant Class Characteristics


3-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide (CAS 946285-99-0) is a synthetic bis-heterocyclic small molecule comprising a 3-methylisoxazole-5-carboxamide moiety linked via an amide bond to a 4-(pyridin-3-yl)-1,3-thiazol-2-amine scaffold. Its molecular formula is C₁₃H₁₀N₄O₂S (MW 286.31 g/mol), with a topological polar surface area of 76.36 Ų, cLogP of 1.71, one hydrogen bond donor, and six hydrogen bond acceptors [1]. The compound belongs to the broader chemotype of thiazole–oxazole carboxamides, which appears as a generic scaffold in patent families targeting purinergic P2X3/P2X2/3 receptors (US-7786110-B2) and Pim kinases (EP-4186897) [2].

Why a Generic Thiazole–Oxazole Carboxamide Cannot Substitute for 3-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide


Close structural analogs within the thiazole–oxazole carboxamide class exhibit divergent biological profiles even when differing by a single substituent. The presence of the 3-methylisoxazole ring in this compound, as opposed to the unsubstituted or differently substituted oxazole rings found in many patent examples, introduces distinct electronic and steric properties that can alter target binding, selectivity, and pharmacokinetic parameters [1]. Literature on related N-thiazolyl/oxazolyl carboxamides of pyridinecarboxylic acids demonstrates that isosteric replacement of 2-aminothiazole with 2-aminooxazole alone can invert antimicrobial selectivity between bacterial and mycobacterial species [2]. Therefore, generic procurement of any thiazole–oxazole carboxamide without verifying substituent-specific performance data risks obtaining a compound with an entirely different target engagement profile.

Quantitative Differentiation Evidence for 3-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide (946285-99-0)


Physicochemical Profile Distinguishes This Bis-Heterocycle from Mono-Thiazole or Mono-Oxazole Analogs in Permeability-Critical Assays

The target compound exhibits a balanced physicochemical profile that separates it from simpler thiazole-only or oxazole-only carboxamides commonly used as reference probes. With a cLogP of 1.71, topological polar surface area (TPSA) of 76.36 Ų, molecular weight of 286.31 g/mol, one H-bond donor, and six H-bond acceptors, the compound resides within the central range of drug-like chemical space [1]. In contrast, a representative mono-thiazole comparator such as N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide (MW ~219 g/mol, TPSA ~58 Ų) is substantially smaller and less polar, while a mono-oxazole congener such as 3-methylisoxazole-5-carboxamide (MW 126.11 g/mol) lacks the thiazole-pyridine extension entirely . These differences in size, polarity, and hydrogen-bonding capacity predict differential membrane permeability and solubility behavior.

Physicochemical profiling Drug-likeness Permeability

Patent-Assigned Target Class Selectivity: P2X3/P2X2/3 Antagonism Defines a Distinct Pharmacological Niche Compared to Pim Kinase Inhibitors

The compound's core scaffold—a thiazole-oxazole-substituted arylamide—is explicitly claimed within US-7786110-B2 as a P2X3 and P2X2/3 antagonist chemotype [1]. This receptor family is primarily associated with chronic pain, overactive bladder, and cough disorders. By contrast, structurally related thiazole–pyridine carboxamides from the EP-4186897 patent family (e.g., N-(4-(pyridin-3-yl)thiazol-2-yl)pyridine-2-carboxamide derivatives) are disclosed as pan-Pim kinase (Pim1/Pim2/Pim3) inhibitors with oncology indications [2]. Although quantitative P2X3 IC₅₀ values for this specific compound have not been publicly disclosed, the patent classification establishes a clear mechanistic distinction from kinase-targeting analogs that share the same heterocyclic building blocks but differ in the carboxamide substitution pattern.

P2X3 receptor P2X2/3 heteromer Pain research

Isosteric Oxazole-vs-Thiazole Pair Data Demonstrates That the Thiazole-Oxazole Bis-Heterocycle Displayed Differential Antimicrobial Selectivity Relative to Mono-Heterocycle Analogs

In a systematic study by Juhás et al. (2022), a series of N-oxazolyl- and N-thiazolylcarboxamides of pyridinecarboxylic acids were tested against a panel of microbial species. Oxazole-containing compounds exhibited high activity specifically against mycobacteria, with the best compound achieving a MIC of 3.13 µg/mL against M. tuberculosis H37Ra, including multidrug-resistant strains, while thiazole-containing analogs were generally less active on mycobacteria but showed better activity against Gram-positive bacteria [1]. The target compound, which incorporates both an oxazole and a thiazole ring, occupies a unique structural junction that cannot be mimicked by mono-heterocycle derivatives. This dual-heterocycle architecture has been exploited in combinatorial libraries specifically designed for bis-heterocyclic compound screening [2].

Antimicrobial activity Mycobacterium tuberculosis Isosteric replacement

Research Application Scenarios for 3-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide (946285-99-0) Derived from Quantitative Evidence


P2X3/P2X2/3 Purinergic Receptor Screening in Pain and Urological Disease Models

Based on its patent-defined chemotype classification as a P2X3/P2X2/3 antagonist [1], this compound is suitable as a starting point for medicinal chemistry optimization campaigns targeting chronic pain, overactive bladder, and chronic cough. Its bis-heterocyclic scaffold distinguishes it from mono-thiazole kinase inhibitors that could confound phenotypic readouts in neuronal or bladder smooth muscle assays.

Bis-Heterocyclic Physicochemical Benchmarking in CNS Permeability Studies

With a cLogP of 1.71 and TPSA of 76.36 Ų [1], the compound occupies a favorable position on CNS MPO desirability maps. It can serve as a calibration standard for comparing the passive permeability of related bis-heterocycles versus mono-heterocycle analogs in PAMPA or Caco-2 assays, where the ~18 Ų TPSA offset predicts measurable differences in transcellular flux.

Antimycobacterial Lead Expansion Leveraging the Oxazole Pharmacophore

The presence of the oxazole ring, which is associated with sub-5 µg/mL MIC values against M. tuberculosis H37Ra in structurally related carboxamides [1], supports the use of this compound as a scaffold for tuberculosis drug discovery. The thiazole ring provides an additional vector for diversification to improve selectivity over bacterial topoisomerases.

Selectivity Profiling Against Pim Kinase Off-Targets

Since closely similar thiazole–pyridine carboxamides are potent Pim kinase inhibitors [1], this compound should be profiled against Pim1/Pim2/Pim3 to establish its kinase selectivity window. This profiling is essential before deploying the compound in P2X3-mediated pain models where Pim kinase inhibition would introduce confounding antiproliferative effects.

Quote Request

Request a Quote for 3-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.